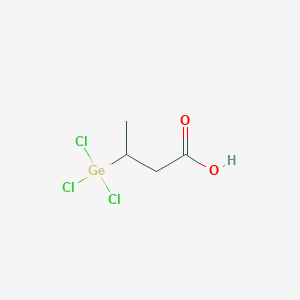
Butanoic acid, 3-(trichlorogermyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 3-(trichlorogermyl)- is a compound that belongs to the class of organogermanium compounds It is characterized by the presence of a butanoic acid moiety attached to a trichlorogermyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-(trichlorogermyl)- typically involves the reaction of butanoic acid with trichlorogermane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
CH3CH2CH2COOH+GeCl3H→CH3CH2CH2COO-GeCl3+H2
Industrial Production Methods
Industrial production of Butanoic acid, 3-(trichlorogermyl)- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-(trichlorogermyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding germanium oxides.
Reduction: Reduction reactions can convert the trichlorogermyl group to other germanium-containing functional groups.
Substitution: The trichlorogermyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of organogermanium compounds.
Scientific Research Applications
Butanoic acid, 3-(trichlorogermyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Butanoic acid, 3-(trichlorogermyl)- involves its interaction with molecular targets such as enzymes and receptors. The trichlorogermyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid: A simple carboxylic acid with similar structural features but without the germanium component.
Trichlorogermane: A germanium compound with similar reactivity but lacking the butanoic acid moiety.
Uniqueness
Butanoic acid, 3-(trichlorogermyl)- is unique due to the combination of the butanoic acid and trichlorogermyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
21187-26-8 |
|---|---|
Molecular Formula |
C4H7Cl3GeO2 |
Molecular Weight |
266.1 g/mol |
IUPAC Name |
3-trichlorogermylbutanoic acid |
InChI |
InChI=1S/C4H7Cl3GeO2/c1-3(2-4(9)10)8(5,6)7/h3H,2H2,1H3,(H,9,10) |
InChI Key |
MUJDREPOQOZYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)[Ge](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















